N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide; trifluoroacetic acid is a chemical compound with the molecular formula C13H18F3N3O4 and a molecular weight of 337.3 g/mol . This compound is known for its unique spirocyclic structure, which includes a cyclopropyl group, an oxa-diazaspiro ring system, and a trifluoroacetate moiety . It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide; trifluoroacetic acid involves multiple steps. . The reaction conditions often include the use of specific catalysts and reagents to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide; trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it is studied for its potential as an inhibitor of specific enzymes, such as protein tyrosine phosphatase 1B . In medicine, it is explored for its potential therapeutic applications, including its role in drug development . Additionally, it has industrial applications in the synthesis of various chemical products .
Wirkmechanismus
The mechanism of action of N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide; trifluoroacetic acid involves its interaction with specific molecular targets and pathways . For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function . This interaction can lead to various biological effects, depending on the enzyme and pathway involved.
Vergleich Mit ähnlichen Verbindungen
N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide; trifluoroacetic acid can be compared with other similar compounds, such as N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride . While both compounds share a similar spirocyclic structure, the presence of different functional groups, such as the trifluoroacetate moiety in the former and the hydrochloride in the latter, can lead to differences in their chemical properties and applications .
Eigenschaften
Molekularformel |
C13H18F3N3O4 |
---|---|
Molekulargewicht |
337.29 g/mol |
IUPAC-Name |
N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H17N3O2.C2HF3O2/c15-10(13-8-1-2-8)9-7-11(16-14-9)3-5-12-6-4-11;3-2(4,5)1(6)7/h8,12H,1-7H2,(H,13,15);(H,6,7) |
InChI-Schlüssel |
XOAGWVJCECCIMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)C2=NOC3(C2)CCNCC3.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.